molecular formula C16H19Cl2N3O B1413448 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride CAS No. 2103623-91-0

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride

Cat. No. B1413448
CAS RN: 2103623-91-0
M. Wt: 340.2 g/mol
InChI Key: TYHDXOREJFBANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride (3-PBP-2-Cl) is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of various drugs and compounds. It is a white, crystalline powder with a molecular weight of 463.06 g/mol. 3-PBP-2-Cl belongs to the class of piperazines, which are compounds composed of two piperazine rings connected by a single bond. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in various neurological and psychiatric processes.

Scientific Research Applications

Synthesis and Chemical Properties

Asymmetric Synthesis of Enantiomers

Research includes the development of methods for asymmetric synthesis of enantiomers using hydrolytic kinetic resolution. This process is applied to synthesize compounds with high enantiomeric purity, indicating effectiveness for aminoalcohols synthesis (Kulig, Nowicki, & Malawska, 2007).

Synthesis of Pyrazolo Pyridines

Studies have focused on synthesizing pyrazolo[1,5-α]pyridines derivatives, exploring their receptor binding assays to identify potential ligands for dopamine receptors, highlighting the role of these compounds in developing receptor-specific drugs (Li Guca, 2014).

Pharmacological Applications

Antiarrhythmic and Antihypertensive Effects

Investigations into pyrrolidin-2-one and pyrrolidine derivatives have shown significant antiarrhythmic and antihypertensive activities. These effects are attributed to the compounds' alpha-adrenolytic properties, emphasizing the pharmacological potential of these derivatives in treating cardiovascular disorders (Malawska et al., 2002).

Inhibition of HIV-1 Reverse Transcriptase

Research into bis(heteroaryl)piperazines (BHAPs) has revealed their potent inhibitory effect on HIV-1 reverse transcriptase, showcasing the development of novel non-nucleoside inhibitors. This research underscores the therapeutic potential of these compounds in HIV treatment (Romero et al., 1994).

Biological Action and Inhibition Studies

Dopamine Receptor Ligands

Synthesis and receptor binding assays of various piperazine derivatives have been conducted to identify potential dopamine receptor ligands. These studies contribute to understanding dopamine's role in neurological disorders and developing targeted therapies (Li Gu-ca, 2014).

Anticancer Activity

The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity have been explored. Certain compounds exhibited significant growth inhibition across various cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2013).

properties

IUPAC Name

3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHDXOREJFBANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Reactant of Route 2
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Reactant of Route 3
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
Reactant of Route 6
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.